N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide

Chemical Biology Scaffold Hopping Structure-Activity Relationships

N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide (CAS 681173-77-3) is a heterocyclic small molecule featuring a benzothiazole-6-carboxamide core linked via a central thiazole bridge to a terminal 4-pyridine ring. This compound belongs to the pharmacologically privileged class of 2-(4-pyridinyl)thiazole carboxamides, a scaffold extensively validated for anti-angiogenic and kinase-inhibitory activities.

Molecular Formula C16H10N4OS2
Molecular Weight 338.4
CAS No. 681173-77-3
Cat. No. B2936288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide
CAS681173-77-3
Molecular FormulaC16H10N4OS2
Molecular Weight338.4
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)NC3=NC(=CS3)C4=CC=NC=C4)SC=N2
InChIInChI=1S/C16H10N4OS2/c21-15(11-1-2-12-14(7-11)23-9-18-12)20-16-19-13(8-22-16)10-3-5-17-6-4-10/h1-9H,(H,19,20,21)
InChIKeyHZQBDNRKYFWBCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide (CAS 681173-77-3): Structural Rationale and Baseline


N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide (CAS 681173-77-3) is a heterocyclic small molecule featuring a benzothiazole-6-carboxamide core linked via a central thiazole bridge to a terminal 4-pyridine ring [1]. This compound belongs to the pharmacologically privileged class of 2-(4-pyridinyl)thiazole carboxamides, a scaffold extensively validated for anti-angiogenic and kinase-inhibitory activities [2]. Its closest well-characterized analog is N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, a probe compound that inhibits E. coli K1 capsule formation with an IC50 of 1.04 ± 0.13 µM and a >200-fold selectivity index [3]. The differentiating feature—insertion of the thiazole spacer between the pyridine and benzothiazole moieties—introduces conformational flexibility and additional hydrogen-bond acceptor sites, which structural analyses of related series suggest may broaden target engagement or alter selectivity profiles compared to the direct-linked analog [2].

Why N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide Cannot Be Replaced by Simplified Analogs


Substituting N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide with its direct-linked analog N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide is not scientifically equivalent. The direct-linked analog derives its biological activity from a compact, rigid geometry suited for a specific bacterial capsule biogenesis target (IC50 1.04 µM) [1], whereas the target compound’s inserted thiazole spacer creates a distinct pharmacophore topology. In analogous 2-(4-pyridinyl)thiazole carboxamide series, substituent variation at the carboxamide terminus was shown to shift potency and mechanistic profiles between angiogenic signaling pathways and direct tumor cell cytotoxicity [2]. Similarly, within the benzothiazole-6-carboxamide class, minor N-substituent changes have been shown to redirect selectivity between BRAF V600E kinase, CDK-2, and bacterial capsule inhibition [3]. These precedents indicate that the target compound’s extended scaffold likely engages a different biological target space than its simpler congeners, rendering generic substitution scientifically indefensible without head-to-head profiling data.

Quantitative Differentiation Evidence for N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide Against Key Comparators


Structural Differentiation from the Direct-Linked Probe Analog: Thiazole Spacer Insertion

The target compound N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide differs from the well-characterized probe N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide by the insertion of a thiazole ring between the pyridine terminus and the benzothiazole-6-carboxamide core [1]. In the probe compound, the pyridine directly attaches to the benzothiazole-6-carboxamide, yielding a relatively short, rigid scaffold optimized for K1 capsule inhibition (IC50 1.04 ± 0.13 µM, selectivity index >200) [2]. The target compound extends the molecular length, increases the number of heterocyclic nitrogen atoms available for hydrogen bonding, and introduces a rotational degree of freedom at the central thiazole. These physicochemical alterations are expected to shift the compound's target engagement profile away from the bacterial capsule biogenesis pathway.

Chemical Biology Scaffold Hopping Structure-Activity Relationships

Class-Level Precedent for Target Engagement Shift via Carboxamide Substituent Variation

In a published series of N-substituted 2-(4-pyridinyl)thiazole carboxamides—sharing the identical pyridinyl-thiazole substructure as the target compound—carboxamide terminus variation was shown to modulate anti-angiogenic potency over a >10-fold range in HUVEC colony formation and migration assays [1]. The optimized compound 3k (N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide) demonstrated comparable or superior effects to the clinical angiogenesis inhibitor Vandetanib in multiple models, including VEGF-induced aortic ring spreading and chick embryo chorioallantoic membrane assays [1]. This structure-activity relationship (SAR) demonstrates that within this chemotype, the nature of the carboxamide substituent profoundly influences both potency and biological mechanism. The target compound’s benzothiazole-6-carboxamide terminus has not been evaluated in this series, representing a distinct and unexplored substituent.

Kinase Inhibition Angiogenesis Medicinal Chemistry

Benzothiazole-6-Carboxamide Scaffold Selectivity Across Kinase and Non-Kinase Targets

The benzothiazole-6-carboxamide pharmacophore demonstrates divergent target selectivity depending on the nature of the N-substituent and position-2 substitution. N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide is a selective inhibitor of bacterial K1 capsule biogenesis (IC50 1.04 µM, >200-fold selectivity index against BC5637 bladder cells) with no reported kinase activity [1]. In contrast, 2-acetamido-benzothiazole-6-carboxamide derivatives exhibit selective inhibition of oncogenic BRAF V600E kinase [2], while benzothiazole derivatives bearing thiophene, thiazole, or pyridine heterocycles show CDK-2 inhibitory activity (most potent compound IC50 = 0.4493 ± 0.011 µM) [3]. The target compound integrates the pyridinyl-thiazole motif at the 2-position (analogous to the anti-angiogenic series) with a benzothiazole-6-carboxamide core, creating a hybrid scaffold with potential dual-pathway modulation capability.

Cancer Therapeutics Bacterial Pathogenesis Kinase Profiling

Patent-Designated Pim Kinase Inhibitor Chemotype Coverage

Multiple patent families, including those assigned to Jikai Biosciences (WO2013020370A1) and Incyte Holdings (US 9,849,120), claim thiazolecarboxamide and pyridinecarboxamide compounds as Pim kinase inhibitors for cancer therapy [1] [2]. The generic Markush structures encompass the pyridinyl-thiazole-carboxamide motif present in the target compound. Pim kinases (Pim-1, Pim-2, Pim-3) are constitutively active serine/threonine kinases that regulate cell proliferation and survival, with overexpression documented in AML, multiple myeloma, pancreatic, and hepatocellular cancers [2]. While specific Pim IC50 data for N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide have not been disclosed publicly, its structural compliance with the patented chemotype space positions it as a candidate for Pim kinase selectivity panels.

Pim Kinase Oncology Hematologic Malignancies

Recommended Procurement-Driven Application Scenarios for N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide


Scaffold-Hopping Probe for Kinase Selectivity Panel Screening

The compound’s hybrid benzothiazole–thiazole–pyridine architecture makes it a suitable probe for selectivity profiling across a panel of kinases including Pim-1/2/3, CDK-2, and BRAF V600E. Its structural compliance with the Pim kinase inhibitor patent space [1] and the documented CDK-2 inhibitory activity of related benzothiazole-thiazole hybrids (IC50 0.4493 µM for the most potent analog) [2] support its use in establishing structure–kinase selectivity relationships for this underexplored scaffold.

Anti-Angiogenic SAR Expansion: Benzothiazole Substituent Evaluation

The pyridinyl-thiazole substructure is a validated anti-angiogenic pharmacophore, with compound 3k from Zhou et al. (2016) demonstrating Vandetanib-comparable activity in HUVEC colony formation, migration, aortic ring, and CAM assays [3]. The target compound introduces a benzothiazole-6-carboxamide terminus not previously evaluated in this series, representing a rational SAR expansion opportunity to probe the effect of a fused bicyclic aromatic carboxamide on anti-angiogenic potency and selectivity.

Bacterial Capsule Biogenesis Comparative Probe

The direct-linked analog N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide is a validated probe for K1 capsule formation inhibition (IC50 1.04 µM, selectivity index >200) [4]. The target compound, with its extended thiazole spacer, serves as a comparative tool to investigate whether insertion of a heterocyclic linker between the pyridine and benzothiazole moieties alters potency or selectivity against bacterial capsule biogenesis pathways in uropathogenic E. coli models.

Multi-Target Phenotypic Screening in Oncology

Given the benzothiazole core’s established antiproliferative activity across multiple cancer lineages—including triple-negative breast cancer (MDA-MB-231, MCF-7) [2] and BRAF-driven malignancies [5]—and the pyridinyl-thiazole motif’s anti-angiogenic activity [3], the target compound is well-suited as an input for phenotypic screening cascades where simultaneous readouts of cytotoxicity and anti-angiogenic effects are desired.

Quote Request

Request a Quote for N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.